molecular formula C27H28N4O3S2 B11560138 propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate

Cat. No.: B11560138
M. Wt: 520.7 g/mol
InChI Key: OMSNFEXPKRYCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate can undergo various types of chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate is unique due to its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C27H28N4O3S2

Molecular Weight

520.7 g/mol

IUPAC Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(4-methylsulfanylphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C27H28N4O3S2/c1-14(2)33-27(32)24-22(13-36-26-20(11-28)16(4)15(3)17(5)31-26)34-25(30)21(12-29)23(24)18-7-9-19(35-6)10-8-18/h7-10,14,23H,13,30H2,1-6H3

InChI Key

OMSNFEXPKRYCLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C(=O)OC(C)C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.